molecular formula C23H19ClN4O B15029728 4-[(4-chlorobenzyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide

4-[(4-chlorobenzyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide

Cat. No.: B15029728
M. Wt: 402.9 g/mol
InChI Key: ZRRHDGWZAGFMGP-JFLMPSFJSA-N
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Description

4-{[(4-CHLOROPHENYL)METHYL]AMINO}-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features both indole and benzohydrazide moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-CHLOROPHENYL)METHYL]AMINO}-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-chlorobenzylamine with indole-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzohydrazide to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-CHLOROPHENYL)METHYL]AMINO}-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-{[(4-CHLOROPHENYL)METHYL]AMINO}-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-{[(4-CHLOROPHENYL)METHYL]AMINO}-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone

Uniqueness

4-{[(4-CHLOROPHENYL)METHYL]AMINO}-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of indole and benzohydrazide moieties, which confer distinct biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H19ClN4O

Molecular Weight

402.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylamino]-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C23H19ClN4O/c24-19-9-5-16(6-10-19)13-25-20-11-7-17(8-12-20)23(29)28-27-15-18-14-26-22-4-2-1-3-21(18)22/h1-12,14-15,25-26H,13H2,(H,28,29)/b27-15+

InChI Key

ZRRHDGWZAGFMGP-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)NCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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